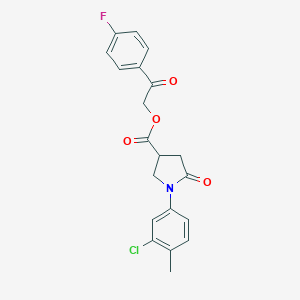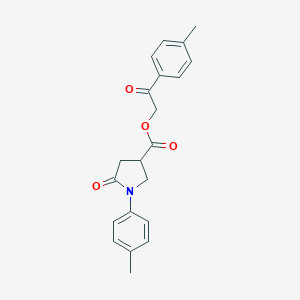
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound 1" and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of compound 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, it has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Additionally, it has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound 1 in lab experiments is its potent activity against various cancer cell lines. Additionally, it has also been shown to exhibit good selectivity towards cancer cells, which makes it a promising lead compound for the development of new anticancer drugs. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of compound 1. One of the main directions is the development of new drugs based on this compound with improved efficacy and safety profiles. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, the synthesis of new analogs of compound 1 with improved properties is also an area of interest. Finally, the use of this compound as a building block for the synthesis of new materials with unique properties is also an area of future research.
Synthesemethoden
Compound 1 can be synthesized using various methods, but the most common method involves the reaction between 3-chloro-4-methylphenylacetic acid and 4-fluorophenylacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with pyrrolidine and a carbonylating agent such as phosgene to yield compound 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has also been studied for its potential use as an anti-inflammatory and analgesic agent. In drug discovery, compound 1 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Eigenschaften
Produktname |
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C20H17ClFNO4 |
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H17ClFNO4/c1-12-2-7-16(9-17(12)21)23-10-14(8-19(23)25)20(26)27-11-18(24)13-3-5-15(22)6-4-13/h2-7,9,14H,8,10-11H2,1H3 |
InChI-Schlüssel |
AKXLGNUORXZDHV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)
